

Spectroscopic Profile of (S)-(-)-4-Amino-2-hydroxybutyric Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-4-Amino-2-hydroxybutyric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-(-)-4-Amino-2-hydroxybutyric acid**, a key chiral building block in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **(S)-(-)-4-Amino-2-hydroxybutyric acid**. The data presented here were obtained from standard 1D NMR experiments.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of **(S)-(-)-4-Amino-2-hydroxybutyric acid** is characterized by distinct signals corresponding to the protons at each carbon position.

Table 1: ¹H NMR Spectroscopic Data for **(S)-(-)-4-Amino-2-hydroxybutyric acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.1	Triplet (t)	Not available	H-2
~3.1	Triplet (t)	Not available	H-4
~2.0	Multiplet (m)	Not available	H-3

Note: Data is based on typical spectra and may vary based on experimental conditions.

^{13}C NMR Spectroscopic Data

Carbon-13 NMR (^{13}C NMR) identifies the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **(S)-(-)-4-Amino-2-hydroxybutyric acid**

Chemical Shift (δ) ppm	Assignment
~175	C-1 (Carboxyl)
~70	C-2 (CH-OH)
~40	C-4 (CH ₂ -NH ₂)
~35	C-3 (CH ₂)

Note: Data is based on typical spectra and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of amino acids like **(S)-(-)-4-Amino-2-hydroxybutyric acid**.

- Sample Preparation: A 10-30 mg sample of **(S)-(-)-4-Amino-2-hydroxybutyric acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR, is utilized.

- ^1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is conducted. A spectral width of about 200 ppm is used, with a significantly larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.
- Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal or external standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

FT-IR Spectroscopic Data

The Attenuated Total Reflectance (ATR) FT-IR spectrum of **(S)-(-)-4-Amino-2-hydroxybutyric acid** reveals characteristic absorption bands for its functional groups.[\[1\]](#)

Table 3: FT-IR Spectroscopic Data for **(S)-(-)-4-Amino-2-hydroxybutyric acid**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3200-3500 (broad)	O-H stretch	Hydroxyl group
2800-3200 (broad)	N-H stretch	Amino group
~2950	C-H stretch	Aliphatic CH ₂ and CH
~1640 (broad)	C=O stretch	Carboxylate (COO ⁻)
~1580	N-H bend	Amino group
~1400	O-H bend	Hydroxyl group
~1080	C-O stretch	Hydroxyl group

Note: Peak positions are approximate and can be influenced by the physical state of the sample and experimental conditions.

Experimental Protocol for ATR-FT-IR Spectroscopy

A general procedure for obtaining an ATR-FT-IR spectrum is as follows:

- Instrumentation: A Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance accessory, such as a Bio-Rad FTS with a DuraSamplIR II, is used.[1]
- Sample Preparation: A small amount of the solid **(S)-(-)-4-Amino-2-hydroxybutyric acid** is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like amino acids.

Mass Spectrometry Data

The molecular weight of **(S)-(-)-4-Amino-2-hydroxybutyric acid** is 119.12 g/mol. In positive ion mode ESI-MS, the protonated molecule $[\text{M}+\text{H}]^+$ is typically observed.

Table 4: ESI-MS Data for **(S)-(-)-4-Amino-2-hydroxybutyric acid**

m/z	Ion
120.06	$[\text{M}+\text{H}]^+$

Note: The observed m/z may vary slightly depending on the instrument's calibration and resolution.

Experimental Protocol for ESI-MS

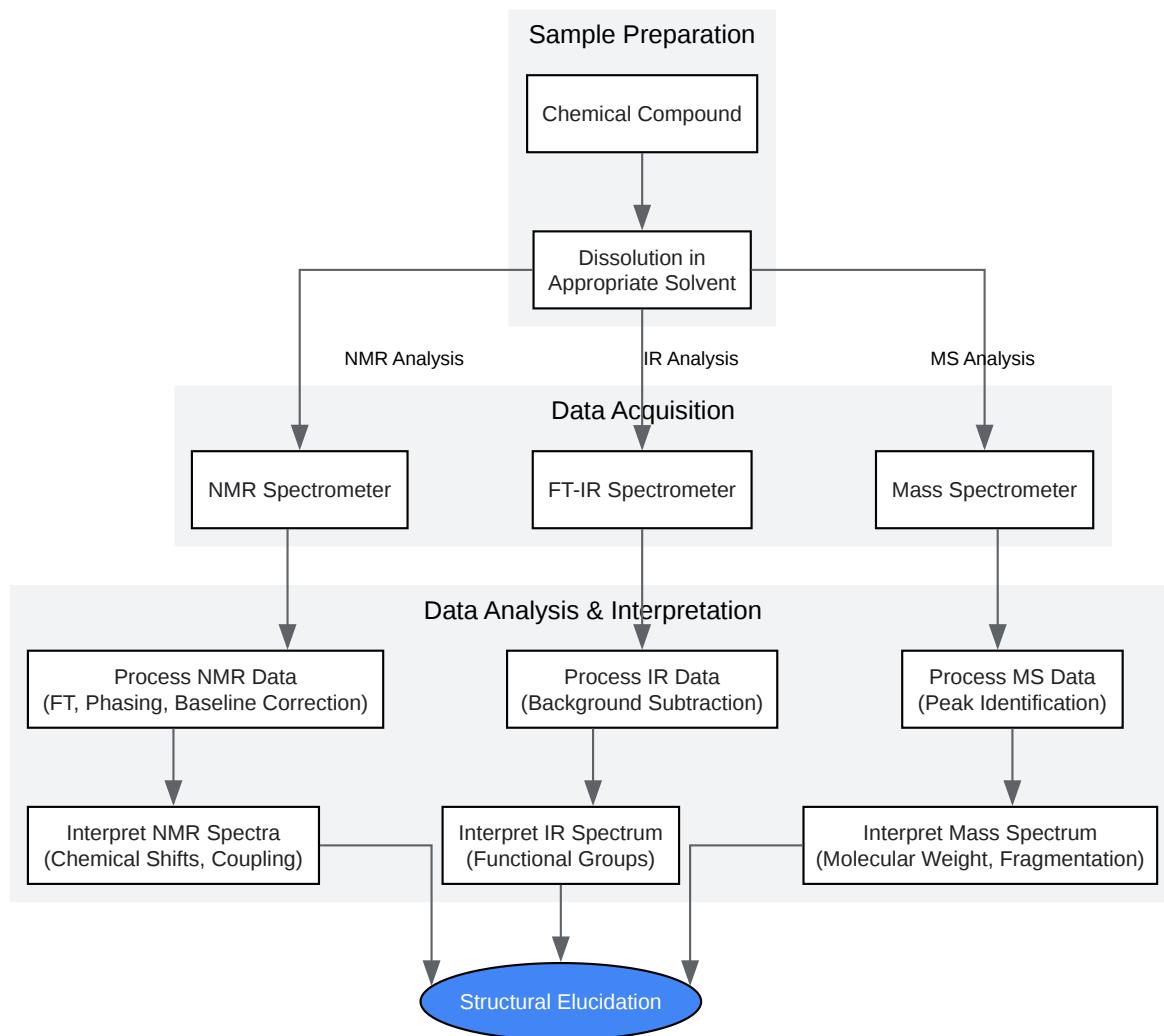
A general protocol for ESI-MS analysis is provided below:

- Sample Preparation: A dilute solution of **(S)-(-)-4-Amino-2-hydroxybutyric acid** is prepared in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode, and the mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
- Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule $[M+H]^+$.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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References

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